REACTION_CXSMILES
|
[NH2:1][C:2]1C=C(C(NCCCCCCCCCC)=O)C=C(C(NCCCCCCCCCC)=O)C=1.[CH2:34](C(Br)C([O-])=O)[C:35]1[CH:40]=[CH:39][CH:38]=[CH:37][CH:36]=1.[I-].[Na+].[C:48](=[O:51])([O-])[O-:49].[K+].[K+]>CC(C)=O.CN(C=O)C>[C:35]1([CH2:34][O:49][C:48](=[O:51])[CH2:2][NH2:1])[CH:36]=[CH:37][CH:38]=[CH:39][CH:40]=1 |f:2.3,4.5.6|
|
Name
|
5-amino-N,N'-didecyl-1,3-benzenedicarboxamide
|
Quantity
|
7 g
|
Type
|
reactant
|
Smiles
|
NC=1C=C(C=C(C1)C(=O)NCCCCCCCCCC)C(=O)NCCCCCCCCCC
|
Name
|
benzylbromoacetate
|
Quantity
|
9.7 mL
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)C(C(=O)[O-])Br
|
Name
|
4.6
|
Quantity
|
30.4 mmol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[I-].[Na+]
|
Name
|
|
Quantity
|
4.2 g
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[K+].[K+]
|
Name
|
|
Quantity
|
150 mL
|
Type
|
solvent
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CN(C)C=O
|
Type
|
CUSTOM
|
Details
|
was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 26 hours
|
Duration
|
26 h
|
Type
|
FILTRATION
|
Details
|
The reaction mixture was filtered
|
Type
|
CUSTOM
|
Details
|
the solvents were removed from the filtrate at reduced pressure
|
Type
|
CUSTOM
|
Details
|
The residue was purified by HPLC
|
Type
|
CUSTOM
|
Details
|
recrystallized from methylene chloride-ether
|
Name
|
|
Type
|
product
|
Smiles
|
C1(=CC=CC=C1)COC(CN)=O
|
Name
|
|
Type
|
product
|
Smiles
|
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.3 g | |
YIELD: PERCENTYIELD | 47% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |